4-Pyridinecarboxamide, N-1-piperidinyl-
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Overview
Description
4-Pyridinecarboxamide, N-1-piperidinyl- is a compound that features a pyridine ring substituted with a carboxamide group at the 4-position and a piperidinyl group attached to the nitrogen atom of the carboxamide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pyridinecarboxamide, N-1-piperidinyl- typically involves the reaction of 4-pyridinecarboxylic acid with piperidine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC). The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature. The resulting product is then purified by recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of 4-Pyridinecarboxamide, N-1-piperidinyl- can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and increased yield. The use of automated systems for purification and isolation of the product further enhances the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Pyridinecarboxamide, N-1-piperidinyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidinyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: The major product is the corresponding pyridinecarboxylic acid.
Reduction: The major product is the corresponding pyridinecarboxamide.
Substitution: The major products are the substituted pyridine derivatives.
Scientific Research Applications
4-Pyridinecarboxamide, N-1-piperidinyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Mechanism of Action
The mechanism of action of 4-Pyridinecarboxamide, N-1-piperidinyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- N-Methyl-6-(4-piperidinyl)-2-pyridinecarboxamide dihydrochloride
- N,N-dimethyl-4-[2-(4-piperidinyl)ethyl]-2-pyridinamine dihydrochloride
- N-Benzyl-4-chloro-2-pyridinecarboxamide
Uniqueness
4-Pyridinecarboxamide, N-1-piperidinyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for various applications .
Properties
CAS No. |
62179-42-4 |
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Molecular Formula |
C11H15N3O |
Molecular Weight |
205.26 g/mol |
IUPAC Name |
N-piperidin-1-ylpyridine-4-carboxamide |
InChI |
InChI=1S/C11H15N3O/c15-11(10-4-6-12-7-5-10)13-14-8-2-1-3-9-14/h4-7H,1-3,8-9H2,(H,13,15) |
InChI Key |
TVPDVOBGSRDVRK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)NC(=O)C2=CC=NC=C2 |
Origin of Product |
United States |
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